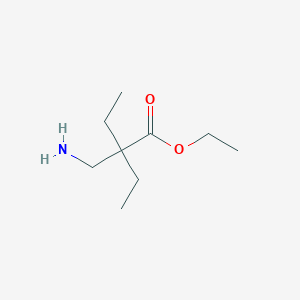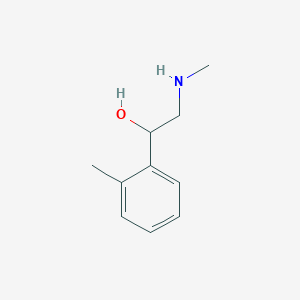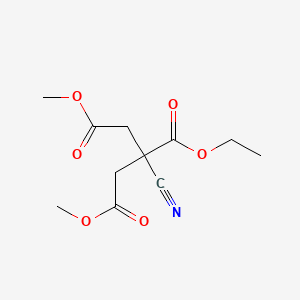
3-Chloro-2-methoxy-4-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methoxy-4-pyridinamine, also known as C6H7ClN2O, is a unique chemical provided to early discovery researchers . It has a molecular weight of 158.59 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-4-pyridinamine can be represented by the SMILES stringCOc1nccc(N)c1Cl . This indicates the presence of a methoxy group (OCH3), a chloro group (Cl), and an amino group (NH2) on a pyridine ring.
Aplicaciones Científicas De Investigación
Reactions with Pyridine Derivatives
- Pyridine reacts with CsSO4F to produce various products including 2-methoxy-3-chloropyridine, indicating its potential for creating substituted pyridines (Stavber & Zupan, 1990).
Formation of Pyridyne Intermediates
- 2-Chloro-4-methoxypyridine has been identified as a precursor for 4-methoxy-2,3-pyridyne, demonstrating its role in generating reactive pyridyne intermediates for organic synthesis (Walters & Shay, 1995).
Lithiation and Chemical Transformation
- The lithiation process of 2-chloro and 2-methoxypyridine has been studied, revealing the importance of both H-6 and H-3 protons for complete C-3 lithiation, highlighting its complex behavior in chemical transformations (Gros, Choppin & Fort, 2003).
Chemical Synthesis and Compound Formation
- Synthesis processes involving 3-Chloro-2-methoxy-4-pyridinamine derivatives have been explored for various compounds, indicating its versatility in chemical synthesis (Various Authors, Various Years).
Antimicrobial Activities and DNA Interactions
- Pyridine derivatives, including those related to 3-Chloro-2-methoxy-4-pyridinamine, have been studied for their antimicrobial activities and DNA interactions, showing potential in pharmaceutical applications (Ö. Tamer et al., 2018).
Corrosion Inhibition
- Some pyridine derivatives are investigated for their effectiveness as corrosion inhibitors, a potential application for 3-Chloro-2-methoxy-4-pyridinamine related compounds (Ansari, Quraishi & Singh, 2015).
Quantum Chemical Studies
- Quantum chemical studies of 3-Chloro-2-methoxy-4-pyridinamine related compounds have been conducted, enhancing our understanding of their molecular properties and interactions (Sharma, Yadav & Singh, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2-methoxypyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDHIZVPNIDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571662 |
Source


|
| Record name | 3-Chloro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190198-20-9 |
Source


|
| Record name | 3-Chloro-2-methoxy-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)




![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)



![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)